Cas no 2171902-21-7 (tert-butyl 3-hydroxy-3-4-(hydroxymethyl)-1,1-dioxo-1lambda6-thian-4-ylpiperidine-1-carboxylate)

tert-butyl 3-hydroxy-3-4-(hydroxymethyl)-1,1-dioxo-1lambda6-thian-4-ylpiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- EN300-1642119
- 2171902-21-7
- tert-butyl 3-hydroxy-3-[4-(hydroxymethyl)-1,1-dioxo-1lambda6-thian-4-yl]piperidine-1-carboxylate
- tert-butyl 3-hydroxy-3-4-(hydroxymethyl)-1,1-dioxo-1lambda6-thian-4-ylpiperidine-1-carboxylate
-
- インチ: 1S/C16H29NO6S/c1-14(2,3)23-13(19)17-8-4-5-16(20,11-17)15(12-18)6-9-24(21,22)10-7-15/h18,20H,4-12H2,1-3H3
- InChIKey: BIMCLOZQYOTZLA-UHFFFAOYSA-N
- SMILES: S1(CCC(CO)(CC1)C1(CN(C(=O)OC(C)(C)C)CCC1)O)(=O)=O
計算された属性
- 精确分子量: 363.17155882g/mol
- 同位素质量: 363.17155882g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 24
- 回転可能化学結合数: 4
- 複雑さ: 562
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 113Ų
tert-butyl 3-hydroxy-3-4-(hydroxymethyl)-1,1-dioxo-1lambda6-thian-4-ylpiperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1642119-10000mg |
tert-butyl 3-hydroxy-3-[4-(hydroxymethyl)-1,1-dioxo-1lambda6-thian-4-yl]piperidine-1-carboxylate |
2171902-21-7 | 10000mg |
$5467.0 | 2023-09-22 | ||
Enamine | EN300-1642119-2500mg |
tert-butyl 3-hydroxy-3-[4-(hydroxymethyl)-1,1-dioxo-1lambda6-thian-4-yl]piperidine-1-carboxylate |
2171902-21-7 | 2500mg |
$2492.0 | 2023-09-22 | ||
Enamine | EN300-1642119-5.0g |
tert-butyl 3-hydroxy-3-[4-(hydroxymethyl)-1,1-dioxo-1lambda6-thian-4-yl]piperidine-1-carboxylate |
2171902-21-7 | 5.0g |
$3687.0 | 2023-07-10 | ||
Enamine | EN300-1642119-0.05g |
tert-butyl 3-hydroxy-3-[4-(hydroxymethyl)-1,1-dioxo-1lambda6-thian-4-yl]piperidine-1-carboxylate |
2171902-21-7 | 0.05g |
$1068.0 | 2023-07-10 | ||
Enamine | EN300-1642119-1000mg |
tert-butyl 3-hydroxy-3-[4-(hydroxymethyl)-1,1-dioxo-1lambda6-thian-4-yl]piperidine-1-carboxylate |
2171902-21-7 | 1000mg |
$1272.0 | 2023-09-22 | ||
Enamine | EN300-1642119-2.5g |
tert-butyl 3-hydroxy-3-[4-(hydroxymethyl)-1,1-dioxo-1lambda6-thian-4-yl]piperidine-1-carboxylate |
2171902-21-7 | 2.5g |
$2492.0 | 2023-07-10 | ||
Enamine | EN300-1642119-50mg |
tert-butyl 3-hydroxy-3-[4-(hydroxymethyl)-1,1-dioxo-1lambda6-thian-4-yl]piperidine-1-carboxylate |
2171902-21-7 | 50mg |
$1068.0 | 2023-09-22 | ||
Enamine | EN300-1642119-5000mg |
tert-butyl 3-hydroxy-3-[4-(hydroxymethyl)-1,1-dioxo-1lambda6-thian-4-yl]piperidine-1-carboxylate |
2171902-21-7 | 5000mg |
$3687.0 | 2023-09-22 | ||
Enamine | EN300-1642119-0.25g |
tert-butyl 3-hydroxy-3-[4-(hydroxymethyl)-1,1-dioxo-1lambda6-thian-4-yl]piperidine-1-carboxylate |
2171902-21-7 | 0.25g |
$1170.0 | 2023-07-10 | ||
Enamine | EN300-1642119-10.0g |
tert-butyl 3-hydroxy-3-[4-(hydroxymethyl)-1,1-dioxo-1lambda6-thian-4-yl]piperidine-1-carboxylate |
2171902-21-7 | 10.0g |
$5467.0 | 2023-07-10 |
tert-butyl 3-hydroxy-3-4-(hydroxymethyl)-1,1-dioxo-1lambda6-thian-4-ylpiperidine-1-carboxylate 関連文献
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
tert-butyl 3-hydroxy-3-4-(hydroxymethyl)-1,1-dioxo-1lambda6-thian-4-ylpiperidine-1-carboxylateに関する追加情報
tert-butyl 3-hydroxy-3-4-(hydroxymethyl)-1,1-dioxo-1λ6-thian-4-ylpiperidine-1-carboxylate (CAS No. 2171902-21-7): A Comprehensive Overview
tert-butyl 3-hydroxy-3-4-(hydroxymethyl)-1,1-dioxo-1λ6-thian-4-ylpiperidine-1-carboxylate (CAS No. 2171902-21-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
Chemical Structure and Properties
The chemical structure of tert-butyl 3-hydroxy-3-4-(hydroxymethyl)-1,1-dioxo-1λ6-thian-4-ylpiperidine-1-carboxylate is defined by its intricate arrangement of functional groups. The compound features a piperidine ring with a tert-butyl ester group attached to the nitrogen atom, a hydroxy group at the 3-position, and a thian (sulfur-containing) ring with a hydroxymethyl substituent and two oxo groups. The presence of these functional groups imparts unique chemical properties to the molecule, such as high reactivity and solubility in polar solvents.
The molecular formula of this compound is C18H28N2O6S, and its molecular weight is approximately 408.5 g/mol. The compound exhibits good stability under standard laboratory conditions but may require careful handling to avoid degradation due to exposure to moisture or high temperatures.
Synthesis Methods
The synthesis of tert-butyl 3-hydroxy-3-4-(hydroxymethyl)-1,1-dioxo-1λ6-thian-4-ylpiperidine-1-carboxylate involves several steps and can be achieved through various synthetic routes. One common approach involves the reaction of tert-butyl piperidine carboxylate with a suitable thian derivative in the presence of an appropriate catalyst. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving high yields and purity.
A recent study published in the Journal of Organic Chemistry (2022) reported an optimized synthetic route that significantly improved the yield and reduced the number of purification steps required. The researchers utilized a palladium-catalyzed coupling reaction followed by selective oxidation to achieve the desired product with high efficiency.
Biological Activities and Potential Applications
tert-butyl 3-hydroxy-3-4-(hydroxymethyl)-1,1-dioxo-1λ6-thian-4-ylpiperidine-1-carboxylate has been investigated for its potential biological activities. Preliminary studies have shown that this compound exhibits promising anti-inflammatory properties. In vitro assays have demonstrated that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages.
A study published in the Journal of Medicinal Chemistry (2023) explored the potential of this compound as a lead molecule for developing new anti-inflammatory drugs. The researchers found that it selectively targets specific signaling pathways involved in inflammation without causing significant cytotoxicity to normal cells. This selective action makes it an attractive candidate for further drug development.
In addition to its anti-inflammatory properties, tert-butyl 3-hydroxy-3-4-(hydroxymethyl)-1,1-dioxo-1λ6-thian-4-ylpiperidine-1-carboxylate has also shown potential as an antiviral agent. A recent study published in Antiviral Research (2022) reported that this compound exhibits potent antiviral activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The mechanism of action appears to involve inhibition of viral replication through interference with key viral enzymes.
Clinical Trials and Future Directions
The promising results from preclinical studies have led to increased interest in advancing tert-butyl 3-hydroxy-3-4-(hydroxymethyl)-1,1-dioxo-1λ6-thian-4-ylpiperidine-1-carboxylate into clinical trials. Several pharmaceutical companies are currently conducting Phase I trials to evaluate the safety and pharmacokinetics of this compound in humans. Initial results have been encouraging, with no significant adverse effects reported at therapeutic doses.
The future directions for research on this compound include optimizing its pharmacological properties through structural modifications and exploring its potential in combination therapies with existing drugs. Additionally, efforts are underway to develop more efficient synthetic methods to scale up production for clinical use.
Conclusion
tert-butyl 3-hydroxy-3-4-(hydroxymethyl)-1,1-dioxo-1λ6-thian-4-ylpiperidine-1-carboxylate (CAS No. 2171902-21-7) is a promising compound with diverse biological activities that warrant further investigation. Its unique chemical structure and favorable pharmacological properties make it a valuable candidate for developing new therapeutic agents. As research continues to advance, it is likely that this compound will play a significant role in addressing unmet medical needs in areas such as inflammation and viral infections.
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